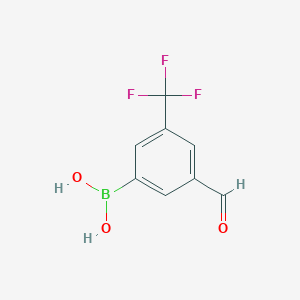

3-Formyl-5-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O3 and its molecular weight is 217.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Formyl-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzopyranonderivaten

3-Formyl-5-(Trifluormethyl)phenylboronsäure: wird bei der Synthese von Benzopyranonderivaten eingesetzt, die aufgrund ihres Potenzials als GABAA-Rezeptormodulatoren von Interesse sind. Diese Modulatoren können die Aktivität des GABAA-Rezeptors beeinflussen, einem zentralen Protein im zentralen Nervensystem, was therapeutische Implikationen für Erkrankungen wie Angstzustände, Schlaflosigkeit und Epilepsie haben kann.

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung dient als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Art von Reaktion ist ein leistungsstarkes Werkzeug in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was für die Konstruktion komplexer organischer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und organischer Materialien, von grundlegender Bedeutung ist.

Aerobe oxidative Kreuzkupplung

Die Verbindung ist an aeroben oxidativen Kreuzkupplungsprozessen beteiligt . Diese Methode ist bedeutsam für die Einführung von Trifluormethylgruppen in aromatische Verbindungen, wodurch ihre pharmakologischen Eigenschaften durch Erhöhung ihrer metabolischen Stabilität und Lipophilie verbessert werden.

Mikrowellen-gestützte Petasis-Reaktionen

This compound: wird in mikrowellen-gestützten Petasis-Reaktionen verwendet . Diese Technik beschleunigt die Synthese komplexer organischer Moleküle und verkürzt die Reaktionszeiten von Stunden auf Minuten, was für die schnelle Generierung von Verbindungsbibliotheken in der medizinischen Chemie sehr vorteilhaft ist.

Rhodium-katalysierte Additionsreaktionen

Die Verbindung nimmt an rhodium-katalysierten Additionsreaktionen teil . Rhodiumkatalysatoren sind bekannt für ihre Effizienz und Selektivität, wodurch sie wertvoll bei der Synthese von hochwertigen chiralen Molekülen sind, die für die Entwicklung neuer Medikamente entscheidend sind.

Herstellung von fluorierten aromatischen Poly(Ether-Amiden)

Sie wird auch zur Herstellung von fluorierten aromatischen Poly(Ether-Amiden) verwendet . Diese Polymere zeichnen sich durch außergewöhnliche thermische Stabilität, chemische Beständigkeit und mechanische Eigenschaften aus, wodurch sie für Anwendungen in fortschrittlichen Materialien wie Luft- und Raumfahrt, Elektronik und Beschichtungen geeignet sind.

Wirkmechanismus

Target of Action

The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-Formyl-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 3-Formyl-5-(trifluoromethyl)phenylboronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .

Result of Action

The molecular and cellular effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .

Action Environment

The action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .

Biochemische Analyse

Biochemical Properties

3-Formyl-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

3-Formyl-5-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes and functions. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the reversible covalent binding of 3-Formyl-5-(trifluoromethyl)phenylboronic acid to serine residues in enzymes can inhibit their activity, leading to changes in downstream signaling pathways . Additionally, the compound’s ability to interact with hydrophobic pockets in proteins can alter protein conformation and function, impacting gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves its interactions with biomolecules at the molecular level. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes with active site serine residues . This inhibition can prevent the enzyme from catalyzing its substrate, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, further modulating enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of enzyme activity and alterations in cellular processes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . It is important to carefully control the dosage of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal studies to avoid these adverse effects and obtain reliable results.

Metabolic Pathways

3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles allows it to modulate the activity of enzymes involved in metabolic processes . This can lead to changes in the levels of metabolites and alterations in metabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Formyl-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity, due to the trifluoromethyl group, allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Additionally, the boronic acid group can interact with specific transporters and binding proteins, facilitating its transport and distribution within cells . These interactions are important for understanding the compound’s localization and effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the boronic acid group can interact with proteins that contain specific localization signals, directing the compound to particular subcellular locations . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Eigenschaften

IUPAC Name |

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXLUVQWNOCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

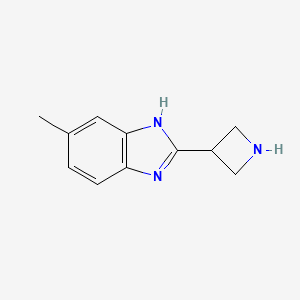

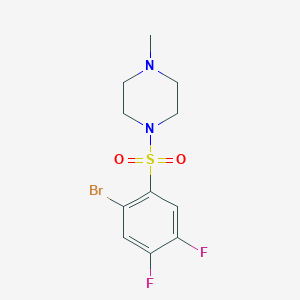

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)